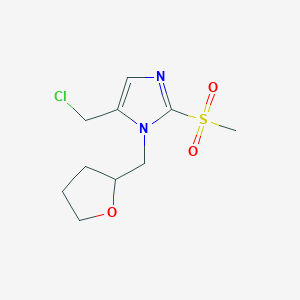

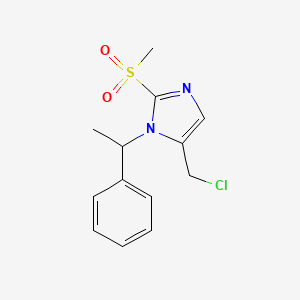

![molecular formula C9H17N3O3S B6339994 {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221343-01-6](/img/structure/B6339994.png)

{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DMAEMA is a tertiary amine methacrylate, which is used in a variety of applications, often involving the synthesis of block copolymers . It is a clear, colorless to pale yellow liquid .

Synthesis Analysis

DMAEMA is synthesized by group transfer polymerization, followed by the modification of its tertiary amine groups . The copolymerization of DMAEMA with other monomers has been studied, and it was found that the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The molecular structure of DMAEMA includes a methacrylate group and a dimethylamino group . The molecular weight of DMAEMA is 157.2102 .Chemical Reactions Analysis

The radical copolymerizations of DMAEMA with other monomers in certain conditions have been shown to have a peculiar nature . The differences in the behavior of systems involving amine monomers are related to the ability of DMAEMA to form assemblies with different reactivity due to the hydrogen bonding .Scientific Research Applications

Drug and Gene Delivery Systems

This compound is used in the creation of amphiphilic block copolymers . These copolymers can self-assemble in aqueous media into nanosized micelles, which can be loaded with drugs . They can also form micelleplexes through electrostatic interactions with DNA . This makes them suitable for simultaneous DNA and drug codelivery .

Nanoreactors

The amphiphilic block copolymers formed using this compound can also serve as nanoreactors . These polymersomes have dual stimulus–response (i.e., pH and temperature), making them a potential platform for gene delivery and nanoreactors .

Theranostics

Polymersomes, which can be formed using this compound, are being studied for their potential applications in theranostics . This involves the use of therapeutic and diagnostic procedures for various diseases .

Artificial Organelles

The polymersomes formed using this compound can also be used to create artificial organelles . These can mimic the function of natural organelles, providing a new approach to treat diseases .

Flocculation for Water and Waste Water Treatment

Block copolymers containing this compound have potential applications in flocculation for water and waste water treatment . They can help in the aggregation of particles, making them easier to remove .

Adhesives and Emulsion and Dispersion Stabilizers

These block copolymers can also be used as adhesives , and as emulsion and dispersion stabilizers . They can help in maintaining the stability of mixtures, preventing them from separating .

Mechanism of Action

properties

IUPAC Name |

[3-[2-(dimethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3S/c1-11(2)4-5-12-8(7-13)6-10-9(12)16(3,14)15/h6,13H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJWSYGFFXYSIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=CN=C1S(=O)(=O)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

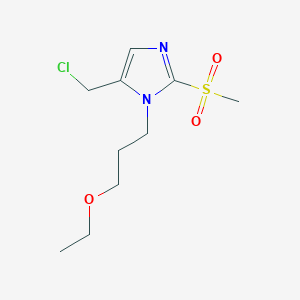

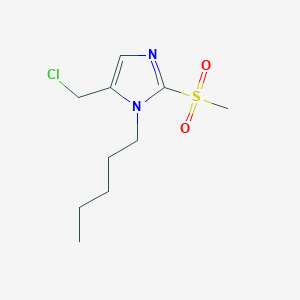

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)

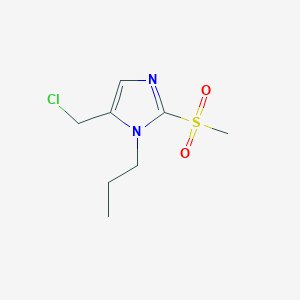

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)

![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)

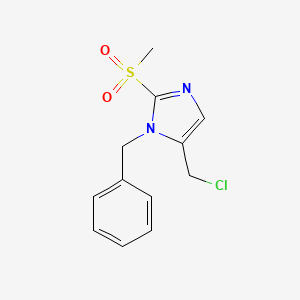

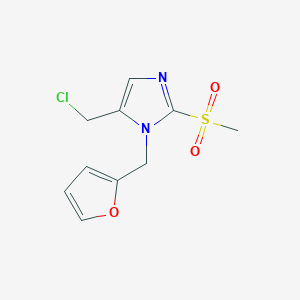

![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)

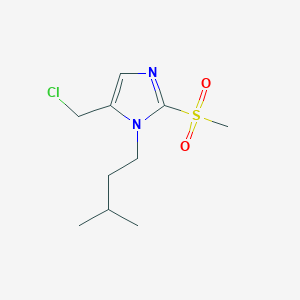

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)